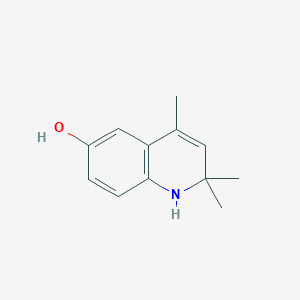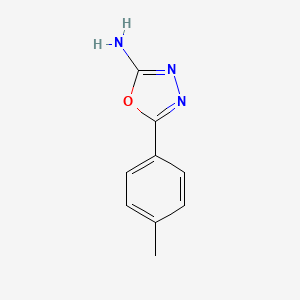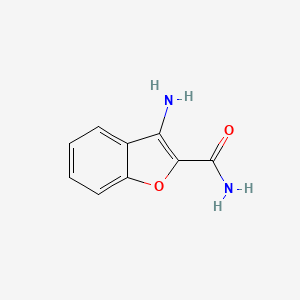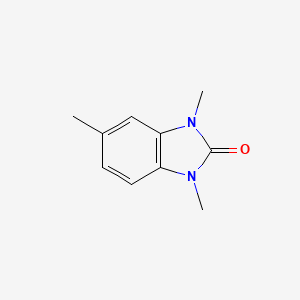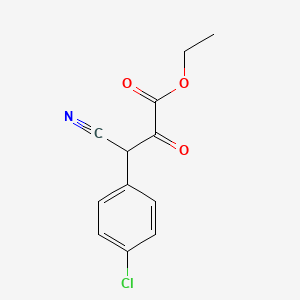
6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone
概要
説明
6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone, also known as 4-Fluoro-Pyridazinone, is a novel synthetic compound with a wide range of potential applications in scientific research. It is a non-aromatic heterocyclic compound with a unique combination of chemical and physical properties. This review will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 4-Fluoro-Pyridazinone.
科学的研究の応用
Selective COX-2 Inhibitor Applications
6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone, as a part of the pyridazinone compound family, has been highlighted for its potential role in medical applications, particularly as a selective COX-2 inhibitor. A specific compound, ABT-963, a vicinally disubstituted pyridazinone, demonstrated excellent selectivity as a COX-2 inhibitor, superior to well-known drugs like celecoxib and rofecoxib. It has been shown to significantly reduce pain, inflammation, bone loss, and soft tissue destruction in animal models, suggesting its potential for treating conditions associated with arthritis (Asif, 2016).
Fluorescent Chemosensor Applications
Furthermore, derivatives of 4-methyl-2,6-diformylphenol (DFP), which may share structural similarities with this compound, have been utilized in the development of fluorescent chemosensors. These sensors are capable of detecting a wide range of analytes including metal ions, anions, and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors have been well-documented, emphasizing their importance in analytical chemistry (Roy, 2021).
Broad Biological Activity Spectrum
Additionally, derivatives of azolo[d]pyridazinone, a close relative to this compound, have been associated with a wide range of biological activities including antidiabetic, antiasthmatic, anticancer, analgesic, anti-inflammatory, antithrombotic, antidepressant, and antimicrobial activities. The significance of this scaffold against targets like PDE, COX, and DPP-4 has been thoroughly reviewed, showcasing its versatility and potential in drug development (Tan & Sari, 2020).
Applications in Synthesis
In the realm of organic synthesis, this compound may contribute to the synthesis of related compounds. A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material, demonstrates the relevance of fluoro-substituted compounds in synthetic routes (Qiu et al., 2009).
作用機序
- The primary targets of this compound are not explicitly mentioned in the literature I found. However, it belongs to the class of coumarin derivatives, which have diverse biological activities. Coumarins are known for their antibacterial, antimalarial, antioxidant, anticancer, and anti-inflammatory properties .
Target of Action
Pharmacokinetics (ADME)
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(4-fluorophenyl)-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-4H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKONBUGAZNEEMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345620 | |
| Record name | 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39499-62-2 | |
| Record name | 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
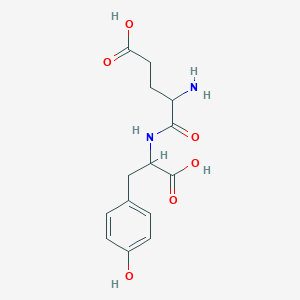

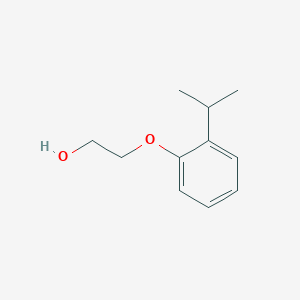
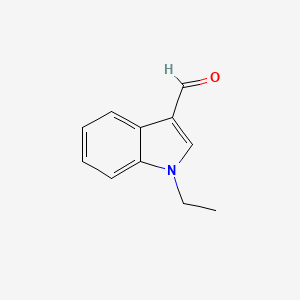
![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1330736.png)
![2-(Pyrazin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1330739.png)

